5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Description
5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a pyrimidine carboxylic acid derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 5-position. This compound belongs to a broader class of pyrimidine triones, which are structurally related to orotic acid (OA) and its derivatives. These derivatives are pivotal in biochemical pathways, materials science, and pharmaceuticals due to their hydrogen-bonding capabilities and metabolic roles .
Properties
CAS No. |
91912-31-1 |
|---|---|
Molecular Formula |
C6H6N2O5 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H6N2O5/c9-1-2-3(5(11)12)7-6(13)8-4(2)10/h9H,1H2,(H,11,12)(H2,7,8,10,13) |
InChI Key |
WJPUIAHEIGFMSY-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(NC(=O)NC1=O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Green Chemistry Approaches
Recent advances emphasize green chemistry principles to improve the synthesis of pyrimidine derivatives. Jagwani and Joshi (2014) reported efficient and environmentally friendly methods for synthesizing tetrahydropyrimidine-5-carboxylic acid derivatives using:
- Microwave-assisted synthesis.
- Mechanochemical methods (mortar-pestle grinding).
- Use of green solvents.
These methods offer advantages such as shorter reaction times (3–30 minutes), higher yields (80–96%), milder conditions, and reduced pollution, making them attractive for sustainable synthesis.
Specific Preparation of 5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid
While direct synthetic procedures for the exact compound this compound are limited in the literature, related compounds with hydroxymethyl substituents on the pyrimidine ring have been prepared via:
- Hydroxymethylation of pyrimidine carboxylic acid precursors using formaldehyde or paraformaldehyde under acidic or basic catalysis.
- Multicomponent reactions incorporating hydroxymethyl donors during ring construction.
- Post-synthetic functionalization of pyrimidine carboxylic acids by selective hydroxymethyl group introduction.
Table 1 summarizes representative synthetic conditions from related compounds that inform the preparation of the target molecule.
Reaction Mechanisms and Catalysts
The hydroxymethylation step typically proceeds via electrophilic attack of formaldehyde on the nucleophilic sites of the pyrimidine ring, often facilitated by acid or base catalysts. The choice of catalyst and reaction conditions critically influences the regioselectivity and yield.
- Acidic catalysts such as sulfuric acid or formic acid have been used to promote condensation and ring closure steps.
- Basic catalysts or neutral conditions are preferred for hydroxymethylation to avoid ring degradation.
- Microwave irradiation accelerates reaction kinetics by providing uniform heating.
In green synthesis approaches, the use of environmentally benign catalysts and solvents reduces hazardous waste and improves safety profiles.
Analytical Characterization
Products are typically characterized by:
- Infrared (IR) spectroscopy to identify characteristic functional groups such as hydroxyl and carboxyl groups.
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to confirm ring structure and substitution patterns.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis for purity assessment.
These techniques validate the successful synthesis of the hydroxymethylated tetrahydropyrimidine carboxylic acid derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid (FDCA) using electrocatalytic methods.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various catalysts such as carbon-supported silver nanoparticles and 4-acetamido-TEMPO . The reaction conditions often involve controlled temperatures and pH levels to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include 2,5-furandicarboxylic acid, 2,5-bis(hydroxymethyl)furan, and various substituted derivatives .
Scientific Research Applications
5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its oxidation to 2,5-furandicarboxylic acid involves the formation of intermediate compounds such as 5-hydroxymethyl-2-furoic acid and 5-formyl-2-furoic acid . These intermediates are further oxidized to the final product through enzymatic or catalytic processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Overview
The 5-position substituent defines the chemical behavior of pyrimidine carboxylic acid derivatives. Below is a comparative table of key analogs:
Key Research Findings
Orotic Acid (OA)
- Role in Materials Science : OA’s high melting point (345–346°C) and hydrogen-bonding capacity make it a robust nucleating agent for polylactide (PLA) blends, enhancing crystallization kinetics .
- Biological Relevance: As a precursor in pyrimidine biosynthesis, OA is an endogenous metabolite .
5-Fluoroorotic Acid (5-FOA)
- Genetic Applications : 5-FOA is extensively used in yeast genetics to select against ura3 mutants due to its toxicity when metabolized. The fluorine atom disrupts enzymatic processing, demonstrating substituent-dependent bioactivity .
5-Iodoorotic Acid
- Its applications remain exploratory but may include X-ray crystallography as a heavy atom derivative .
5-Amino and 5-Methyl Derivatives
- Amino Substituent: The 5-amino group enhances polarity, likely improving aqueous solubility compared to hydrophobic analogs like 5-methyl. This makes it a candidate for drug synthesis .
- Methyl Substituent : The 5-methyl group reduces solubility in polar solvents, suggesting utility in hydrophobic matrices or as an intermediate in organic synthesis .
Target Compound (5-Hydroxymethyl)
- Inferred Properties : The hydroxymethyl group combines polarity (from -OH) and structural flexibility (from -CH₂-). This may enhance hydrogen-bonding interactions, akin to OA, making it suitable for polymer blend modification or as a metabolite analog. Direct data is lacking, but its structure suggests intermediate solubility between OA and 5-methyl derivatives.
Biological Activity
5-(Hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 188.15 g/mol
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. It has been noted for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Inhibitory Activity
A study highlighted the COX-2 inhibitory activity of compounds related to this structure. The presence of hydroxymethyl and carboxyl groups significantly enhances the inhibitory potency against COX-2 compared to COX-1. This selectivity suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Anti-inflammatory Properties
In a controlled study involving animal models, this compound demonstrated significant reduction in inflammation markers. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing a dose-dependent response in reducing edema and pain associated with induced inflammation.
| Dose (mg/kg) | Inflammation Reduction (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it possesses notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Research Findings
Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. For instance, derivatives of this compound have shown improved selectivity for COX-2 with reduced side effects compared to traditional NSAIDs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(hydroxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like hydroxymethyl-substituted pyrimidine intermediates and carboxylic acid derivatives. For example, analogous syntheses of tetrahydropyrimidine carboxylic acids involve refluxing in polar aprotic solvents (e.g., DMF) with catalysts like p-toluenesulfonic acid . Yield optimization requires strict control of temperature (80–120°C) and stoichiometric ratios of reactants. Impurities often arise from incomplete cyclization, necessitating purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : The hydroxymethyl proton (CH2OH) appears as a triplet at δ ~4.2–4.5 ppm in H-NMR, while the carboxylic acid proton (COOH) is typically absent due to exchange broadening. C-NMR shows carbonyl carbons (C=O) at ~165–175 ppm .
- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~3200–3400 cm (OH stretch) confirm functional groups .
- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M–H] peaks, with fragmentation patterns revealing loss of CO2 (44 Da) from the carboxylic acid group .
Q. How does the compound’s solubility and stability vary under different pH conditions, and what formulation strategies mitigate degradation?
- Methodological Answer : The carboxylic acid group confers pH-dependent solubility: low solubility in acidic conditions (pH < 3) due to protonation and improved solubility in neutral/basic media (pH > 6) via deprotonation. Stability studies indicate hydrolysis of the hydroxymethyl group under strongly acidic or alkaline conditions (pH < 2 or > 10). Lyophilization in phosphate buffer (pH 7.4) with cryoprotectants (e.g., trehalose) enhances long-term storage stability .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reported antimicrobial activity, and how do structural modifications alter its efficacy?
- Methodological Answer : The compound inhibits bacterial dihydrofolate reductase (DHFR) by mimicking the substrate dihydrofolate, as shown in docking studies with E. coli DHFR (PDB: 1RX2). The hydroxymethyl group enhances binding affinity through hydrogen bonding with Asp27 and Thr113 residues. Substituting the hydroxymethyl with electron-withdrawing groups (e.g., nitro) reduces activity, while bulky substituents at the 5-position sterically hinder enzyme interaction .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?
- Methodological Answer : Discrepancies often stem from assay-specific variables:
- Cell Line Variability : Test in multiple cell lines (e.g., HEK293 vs. HepG2) to distinguish tissue-specific effects.
- Redox Interference : The compound’s carboxylic acid group may chelate metal ions in MTT assays, leading to false-positive cytotoxicity. Use alternative assays like resazurin reduction or ATP quantification .
- Metabolic Stability : Liver microsome assays (e.g., human S9 fraction) assess phase I/II metabolism, which may deactivate the compound in vivo despite in vitro efficacy .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C5 hydroxymethyl carbon with low electron density).
- Fukui Indices : Calculate and values to predict nucleophilic (carboxylic acid oxygen) and electrophilic (pyrimidine ring carbons) attack sites .
- Solvent Modeling : COSMO-RS simulations in water/DMSO mixtures predict solvation effects on reaction pathways .
Experimental Design Considerations
Q. How should researchers design kinetic studies to elucidate degradation pathways under oxidative stress?
- Methodological Answer :
- Stressors : Use hydrogen peroxide (0.1–1% v/v) or AIBN (azobisisobutyronitrile) to simulate oxidative conditions.
- Analytical Tools : HPLC-PDA with a C18 column (gradient: 0.1% TFA in acetonitrile/water) tracks degradation products. LC-MS identifies hydroxylated or cleaved byproducts (e.g., loss of hydroxymethyl group, m/z –30) .
- Kinetic Modeling : Fit data to first-order or Weibull models to determine rate constants () and activation energy () via Arrhenius plots .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., esterification of the carboxylic acid group)?
- Methodological Answer :
- Protecting Groups : Temporarily protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) ethers to direct esterification to the carboxylic acid.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to activate DCC-mediated coupling with alcohols.
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor nucleophilic attack on the carboxylic acid over competing reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
